molecular formula C23H15N3O5 B387457 N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide

N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide

Cat. No.: B387457
M. Wt: 413.4g/mol
InChI Key: FLOCMUCXBRJCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a naphthalene ring, a dinitrobenzene moiety, and a phenyl group attached to an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide typically involves the reaction of 2-naphthylamine with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 3,5-dinitrobenzoate: Similar structure with a different functional group.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring and phosphonate group.

    1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a thiazole ring and pyrrolidinone moiety.

Uniqueness

N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4g/mol

IUPAC Name

N-naphthalen-2-yl-2,4-dinitro-N-phenylbenzamide

InChI

InChI=1S/C23H15N3O5/c27-23(21-13-12-20(25(28)29)15-22(21)26(30)31)24(18-8-2-1-3-9-18)19-11-10-16-6-4-5-7-17(16)14-19/h1-15H

InChI Key

FLOCMUCXBRJCBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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